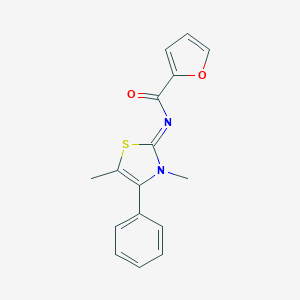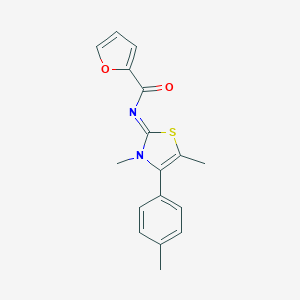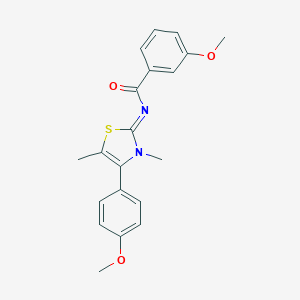![molecular formula C20H21BrN4O2S B305322 N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305322.png)
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as BPTES and is known to selectively inhibit glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mecanismo De Acción
BPTES selectively binds to the active site of glutaminase, thereby inhibiting its activity. The compound forms a covalent bond with the active site cysteine residue, which is critical for glutaminase activity. This covalent bond prevents the enzyme from converting glutamine to glutamate, thereby disrupting cancer cell metabolism.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in cancer cells by disrupting their metabolism. The compound has also been shown to inhibit tumor growth in animal models. However, BPTES has not been extensively studied for its potential effects on normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPTES has several advantages for lab experiments, including its selectivity for glutaminase and its ability to induce cell death in cancer cells. However, the compound has some limitations, including its potential toxicity and lack of specificity for different types of cancer cells.
Direcciones Futuras
There are several future directions for research on BPTES. One potential direction is to develop more specific and less toxic analogs of the compound. Another direction is to study the effects of BPTES on normal cells and tissues to better understand its potential side effects. Additionally, BPTES could be studied in combination with other cancer therapies to determine its potential synergistic effects.
Métodos De Síntesis
The synthesis of BPTES involves a multi-step process that includes the reaction of 4-bromo-3-methylphenylamine with ethyl 2-bromoacetate to form N-(4-bromo-3-methylphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiolate to form the final product, N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Aplicaciones Científicas De Investigación
BPTES has been extensively studied for its potential applications in cancer research. The compound has been shown to selectively inhibit glutaminase, which is overexpressed in many cancer cells. Glutaminase plays a critical role in cancer cell metabolism by converting glutamine to glutamate, which is then used to generate energy and biosynthetic precursors. By inhibiting glutaminase, BPTES can disrupt cancer cell metabolism and induce cell death.
Propiedades
Nombre del producto |
N-(4-bromo-3-methylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C20H21BrN4O2S |
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
N-(4-bromo-3-methylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H21BrN4O2S/c1-13-11-15(9-10-17(13)21)22-18(26)12-28-20-24-23-19(25(20)3)14(2)27-16-7-5-4-6-8-16/h4-11,14H,12H2,1-3H3,(H,22,26) |
Clave InChI |
HNYQHULDPRJSRY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
SMILES canónico |
CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,4,5-trimethoxy-N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)benzamide](/img/structure/B305246.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-thiophenecarboxamide](/img/structure/B305248.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)


![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![ethyl 4-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305256.png)
![methyl 3-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305257.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305261.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B305262.png)